2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide is a synthetic compound belonging to the class of phenoxy acetamides. This compound features a benzoyl group linked to a phenoxy moiety, which is further connected to a pyridine ring through an acetamide functional group. The structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology.
The compound has been synthesized as part of research focused on developing novel derivatives with therapeutic applications, particularly in anticancer and antimicrobial studies. Various synthetic routes have been explored in the literature, emphasizing the compound's versatility and potential efficacy in different biological contexts .
2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide can be classified as:
The synthesis of 2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide typically involves several steps:
Technical details include controlling reaction temperatures and times to optimize yields, typically utilizing solvents such as dichloromethane or dioxane for solubilization during reactions .
The molecular structure of 2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide can be represented as follows:
This indicates a molecular weight of approximately 296.32 g/mol.
Key structural data includes:
The compound can undergo various chemical reactions typical for amides and phenolic compounds:
Technical details emphasize that reaction conditions such as temperature, solvent choice, and catalysts significantly influence product formation and yield .
The mechanism of action for 2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide has been studied primarily in biological contexts:
Data from pharmacological studies indicate that structural modifications can enhance potency against specific targets .
Relevant analyses include spectroscopic methods (NMR, IR) confirming functional group presence and purity assessments through techniques like HPLC .
2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide has several potential applications:
2-(4-Benzoylphenoxy)-N-pyridin-3-ylacetamide (Chemical Formula: C₂₀H₁₆N₂O₃) features a strategically assembled tripartite architecture:
The molecule exhibits significant three-dimensional flexibility due to freely rotatable bonds (σ bonds) at the phenoxy-acetamide (C‑O‑C) and acetamide-pyridinyl (N‑C) junctions. This conformational adaptability enables optimal interactions with biological targets. The carbonyl groups (benzoyl and acetamide) and pyridinyl nitrogen serve as hydrogen-bond acceptors, while the acetamide N‑H functions as a hydrogen-bond donor. Calculated physicochemical properties include:
Biological Significance: This compound acts as a negative allosteric modulator of the Kv11.1 (hERG) potassium channel—a critical target in cardiac electrophysiology. It accelerates the dissociation of channel blockers like dofetilide (IC₅₀ values cited in Table 1) without competing for the orthosteric site, evidenced by:
Table 1: Biological Activity of Select Acetamide-Based hERG Modulators
Compound | Target Activity | Key Functional Groups | Reference |
---|---|---|---|
2-(4-Benzoylphenoxy)-N-pyridin-3-ylacetamide | hERG NAM (Kᵢ ≈ µM range) | Benzoylphenoxy, Nicotinyl | [2] |
2-(4-Bromophenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide | Screening compound (Chemical probe) | Bromophenoxy, Benzoxazolyl-pyridinyl | [3] |
7p (Analog from hERG study) | Potent hERG NAM (Kₐₚₚ enhancement) | Fluorophenyl, Piperidinyl | [2] |
Heterocyclic acetamide derivatives emerged as privileged scaffolds due to synthetic versatility and target compatibility. Their evolution reflects three key phases:
Early Bioisosteres (1950s–1980s): Acetamides served as peptide bond mimetics in early antimicrobials and CNS agents. The ‑C(O)NH‑ linkage provided metabolic stability over labile peptides while maintaining hydrogen-bonding capacity essential for target engagement.
Kinase Inhibitor Era (1990s–2010s): Incorporation of pyridinyl-acetamides into kinase inhibitors (e.g., Imatinib analogs) exploited:
Table 2: Evolution of Key Heterocyclic Acetamide Pharmacophores
Generation | Structural Features | Therapeutic Application |
---|---|---|
First-gen | Simple arylacetamides (e.g., phenacetin) | Analgesics, Antipyretics |
Second-gen | Pyridinyl-acetamides + hinge binders | Kinase inhibitors (Oncology) |
Third-gen | Hybrid acetamides (e.g., benzoxazolyl-pyridinyl) | Allosteric modulators (Cardiology) |
The benzoylphenoxy and pyridinyl units confer distinct advantages for molecular recognition and pharmacokinetics:
Benzoylphenoxy Group:
Pyridin-3-yl (Nicotinyl) Motif:
Synergistic Effects: Hybridization of these moieties in 2-(4-benzoylphenoxy)-N-pyridin-3-ylacetamide enables polypharmacology—simultaneously engaging multiple binding regions in allosteric protein sites. This is evidenced by:
Table 3: Bioactive Compounds Featuring Benzoylphenoxy or Pyridinyl Elements
Compound | Core Moieties | Biological Target | |
---|---|---|---|
Pirfenidone | Pyridinone | TGF-β inhibitor (IPF treatment) | |
Milrinone | Pyridinone + pyridinyl | PDE3 inhibitor (Cardiotonic) | |
2-(4-Bromophenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide | Bromophenoxy + benzoxazolyl-pyridinyl | Chemical probe (Kinase screening) | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: